molecular formula C7H5FO3 B1661729 4-Fluoro-2,3-dihydroxybenzaldehyde CAS No. 943126-88-3

4-Fluoro-2,3-dihydroxybenzaldehyde

Cat. No. B1661729
M. Wt: 156.11
InChI Key: PYHLVOZUPKBSNK-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H5FO3 . It is a potential building block for bioactive compounds, specialty chemicals, and dyes . The compound has an average mass of 156.111 Da and a monoisotopic mass of 156.022278 Da .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2,3-dihydroxybenzaldehyde consists of a benzene ring with a fluoro group (F), two hydroxy groups (OH), and an aldehyde group (CHO) attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name .

properties

IUPAC Name

4-fluoro-2,3-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHLVOZUPKBSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668884
Record name 4-Fluoro-2,3-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,3-dihydroxybenzaldehyde

CAS RN

943126-88-3
Record name 4-Fluoro-2,3-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2,3-dihydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Magnesium chloride (3.71 g, 33 mmol) was added portionwise at room temperature to a solution of 3-fluorocatechol (2 g, 15.6 mmol) in acetonitrile (20 mL), followed by triethylamine (13.4 mL, 97.5 mmol). Paraformaldehyde (3.16 g, 105.3 mmol) was then added to the stirred suspension and the mixture was heated at reflux for 5 hours. The mixture was cooled to room temperature then poured into a mixture of 5% HCl and TBME. The organic phase was separated, and the aqueous layer re-extracted with TBME. The combined organic extracts were washed with brine, dried over sodium sulphate and the solvent removed under reduced pressure. The crude mixture (˜1:1 starting material:product) was purified on normal silica in neat DCM followed by DCM/MeOH 96:4 and 90:10 to yield 478 mg of 28 still contaminated with 11.4% w/w of 3-fluorocatechol.
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3.71 g
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2 g
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20 mL
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13.4 mL
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Synthesis routes and methods II

Procedure details

To a solution at −78° C. of 2,3-dimethoxy-4-fluorobenzaldehyde (7.0 g, 38.0 mmol) in dry dichloromethane (150 mL) was added dropwise BBr3 (23.8 g, 95.0 mmol) in dichloromethane (30 mL). Reaction mixture was allowed to attain room temperature and stirred for 18 h. Then reaction mixture was cooled to −78° C., and quenched with a mixture of methanol (10 mL) and water (50 mL) and stirred at room temperature for 30 min. Precipitated solid was separated by filtration and washed with cold dichloromethane. Dichloromethane layer was concentrated to yield the title compound as a solid (5.2 g, 88%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm: 11.38 (s, 1H), 9.84 (s, 1H), 7.15 (dd, J=8.6, 5.5 Hz, 1H), 6.81 (t, J=9.4 Hz, 1H), 5.47 (s, 1H); MS (ESI) m/z=155 (M−1, negative).
Quantity
7 g
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reactant
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23.8 g
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150 mL
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30 mL
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Yield
88%

Synthesis routes and methods III

Procedure details

To a solution of 3-fluoro-benzene-1,2-diol (20 g, 156 mmol) in anhydrous acetonitrile (400 mL) was added magnesium chloride (37.1 g, 312 mmol), paraformaldehyde (31.6 g) and triethylamine (134 mL, 975 mmol). The reaction mixture was heated at 80° C. for 8 h. The reaction mixture was cooled to room temperature and the solid was collected by filtration. The solid was treated with cold 2 N HCl and the aqueous layer was extracted with EtOAc. The organic layer was concentrated in vacuo yielding 20.4 g of crude. After a second run 40.8 g of crude was dissolved in DMF (1 L), cooled to 0° C., added to Cs2CO3 (340 g, 1.04 mol) portion-wise. Then methyl iodide (330 mL, 5.28 mol) was added. After warming to room temperature and stirring overnight the solution was filtered, ethyl acetate was added and the organic layer was washed with water (3×). After concentration in vacuo the product was purified by Biotage silica gel chromatography (2% to 3% to 10% to 20% EtOAc/hexanes) resulting in 14.8 g of dimethoxy compound. This material was dissolved in DCM and cooled to −30° C. and BCl3 (1 M in DCM, 134 mL, 0.1343 mol) was added to the solution at −30° C. After overnight at room temperature, the solution was cooled to −70° C. and BBr3 (1 M in DCM, 67.25 mL, 0.067 mol) was added. After overnight warming to room temperature, the solution was cooled in an ice bath and slowly ice water was added. The DCM layer was separated and the aqueous layer was extracted with DCM (2×). The combined organic layer was extracted with brine (2×), dried over Na2SO4, filtered and concentrated in vacuo. After triturating the residue obtained with hexanes/DCM (6:4) the 5.60 g (11% yield) of the title compound obtained was a brownish pink solid. This material was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 11.36 (s, 1H), 9.83 (s, 1H), 7.16-7.13 (m, 1H), 6.82-6.78 (m, 1H), 5.48 (brs, 1H). 19F NMR (376 MHz, DMSO-d6 with D2O) δ (ppm): −119.03-−119.08 (m, 1F).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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